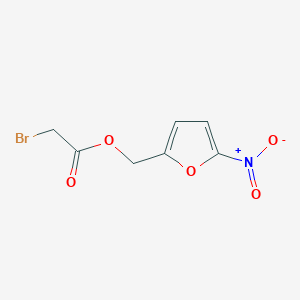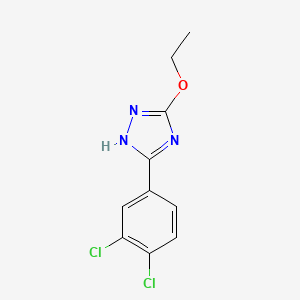
5-(3,4-dichlorophenyl)-3-ethoxy-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dichlorophenyl)-5-ethoxy-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a dichlorophenyl group and an ethoxy group attached to the triazole ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-(3,4-dichlorophenyl)-5-ethoxy-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and ethyl orthoformate.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid.
Formation of Intermediate: The initial reaction forms an intermediate, which is then cyclized to form the triazole ring.
Final Product: The final product, 3-(3,4-dichlorophenyl)-5-ethoxy-1H-1,2,4-triazole, is obtained after purification through recrystallization or chromatography.
Industrial production methods may involve continuous flow processes to enhance yield and efficiency.
Analyse Chemischer Reaktionen
3-(3,4-Dichlorophenyl)-5-ethoxy-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve desired products.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dichlorophenyl)-5-ethoxy-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of agrochemicals and other industrial products due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 3-(3,4-dichlorophenyl)-5-ethoxy-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, resulting in antimicrobial properties. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
3-(3,4-Dichlorophenyl)-5-ethoxy-1H-1,2,4-triazole can be compared with other similar compounds, such as:
3,4-Dichlorophenylhydrazine hydrochloride: This compound has similar structural features but differs in its functional groups and reactivity.
3,4-Dichlorophenyl isocyanate: Another related compound used in organic synthesis with different chemical properties and applications.
The uniqueness of 3-(3,4-dichlorophenyl)-5-ethoxy-1H-1,2,4-triazole lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
62036-10-6 |
|---|---|
Molekularformel |
C10H9Cl2N3O |
Molekulargewicht |
258.10 g/mol |
IUPAC-Name |
5-(3,4-dichlorophenyl)-3-ethoxy-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H9Cl2N3O/c1-2-16-10-13-9(14-15-10)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
YEJPTZUDEGXQKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NNC(=N1)C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,2-b][1,2,4]triazin-2(1H)-one](/img/structure/B12908351.png)
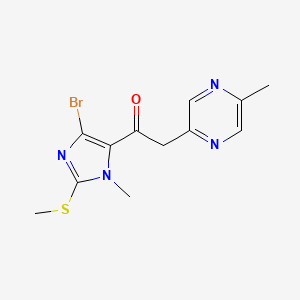

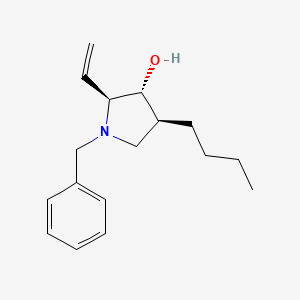
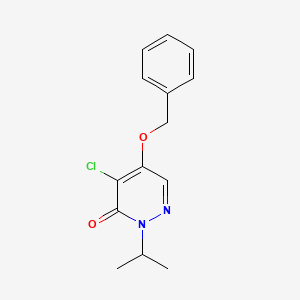


![N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine](/img/structure/B12908398.png)
![6-Chloro-N-[(4-methoxyphenyl)methyl]-5-nitropyrimidin-4-amine](/img/structure/B12908400.png)
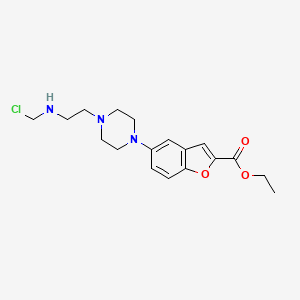
![5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12908416.png)
![Methyl [2-(4-chlorophenyl)-5-phenyl-1,3-oxazol-4-yl]acetate](/img/structure/B12908421.png)
